molecular formula C14H30ClO2P B073874 Tributyl(carboxymethyl)phosphanium chloride CAS No. 1519-43-3

Tributyl(carboxymethyl)phosphanium chloride

Cat. No. B073874
CAS RN: 1519-43-3
M. Wt: 296.81 g/mol
InChI Key: BAMIMZOBAMEDBE-UHFFFAOYSA-N
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Description

Tributyl(carboxymethyl)phosphanium chloride, also known as [P(CBn)3][Cl], is a phosphonium-based ionic liquid that has been gaining attention in the field of chemistry and materials science. This compound has unique physicochemical properties that make it suitable for various applications, including catalysis, electrochemistry, and materials synthesis. In

Mechanism Of Action

The mechanism of action of tributyl(carboxymethyl)phosphanium chloride is not fully understood. However, it is believed that the compound acts as a Lewis acid catalyst, which activates the substrate by forming a complex with it. This complex then undergoes a chemical reaction, resulting in the formation of the desired product.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of tributyl(carboxymethyl)phosphanium chloride. However, studies have shown that this compound is relatively non-toxic and does not cause any significant adverse effects on human health. It is also biodegradable and does not accumulate in the environment.

Advantages And Limitations For Lab Experiments

One of the main advantages of tributyl(carboxymethyl)phosphanium chloride is its high stability and low volatility, which makes it suitable for use in various laboratory experiments. It is also relatively easy to handle and store. However, one of the main limitations of this compound is its high cost, which may limit its use in large-scale applications.

Future Directions

There are several future directions for the study of tributyl(carboxymethyl)phosphanium chloride. One potential area of research is the development of new synthetic methods for this compound that are more cost-effective and environmentally friendly. Another potential area of research is the exploration of new applications for this compound, particularly in the field of materials science. Finally, further studies are needed to fully understand the mechanism of action of tributyl(carboxymethyl)phosphanium chloride and its potential applications in various fields of chemistry and materials science.

Scientific Research Applications

Tributyl(carboxymethyl)phosphanium chloride has been extensively studied for its potential applications in various fields of chemistry and materials science. This compound has been used as a catalyst in various organic reactions, including the synthesis of benzimidazoles, cyclopropanes, and α-amino phosphonates. It has also been used as an electrolyte in electrochemical applications, such as electroplating and electrochemical sensors.

properties

CAS RN

1519-43-3

Product Name

Tributyl(carboxymethyl)phosphanium chloride

Molecular Formula

C14H30ClO2P

Molecular Weight

296.81 g/mol

IUPAC Name

tributyl(carboxymethyl)phosphanium;chloride

InChI

InChI=1S/C14H29O2P.ClH/c1-4-7-10-17(11-8-5-2,12-9-6-3)13-14(15)16;/h4-13H2,1-3H3;1H

InChI Key

BAMIMZOBAMEDBE-UHFFFAOYSA-N

SMILES

CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-]

Canonical SMILES

CCCC[P+](CCCC)(CCCC)CC(=O)O.[Cl-]

Other CAS RN

1519-43-3

synonyms

Phosphonium, tributyl(carboxymethyl)-, chloride

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tri-n-butyl phosphine (4.04 g, 0.02 mole) was added dropwise to a rapidly stirred solution of monochloroacetic acid (1.85 g, 0.02 mole) and 3.2 ml of methanol. The addition of the phosphine was at a rate such that the reaction temperature did not exceed about 30° C. The methanol solvent was subsequently evaporated under reduced pressure leaving a colorless viscous liquid whose infrared spectrum and elemental analysis corresponded to a compound of the formula
Quantity
4.04 g
Type
reactant
Reaction Step One
Quantity
1.85 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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